3-(1,2,4-Oxadiazol-5-yl)propan-1-amine
Description
3-(1,2,4-Oxadiazol-5-yl)propan-1-amine is a small organic molecule featuring a 1,2,4-oxadiazole ring linked to a three-carbon aliphatic chain terminating in a primary amine group. The 1,2,4-oxadiazole moiety is a heterocyclic ring known for its electron-deficient nature, contributing to metabolic stability and hydrogen-bonding interactions in biological systems. This compound serves as a versatile scaffold in medicinal chemistry, with modifications at the oxadiazole 3-position enabling tailored physicochemical and pharmacological properties .
Properties
Molecular Formula |
C5H9N3O |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
3-(1,2,4-oxadiazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C5H9N3O/c6-3-1-2-5-7-4-8-9-5/h4H,1-3,6H2 |
InChI Key |
LCEQBRYPGBYHPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NOC(=N1)CCCN |
Origin of Product |
United States |
Preparation Methods
Step 1: Amidoxime Preparation
- Starting material : 3-aminopropionitrile (protected as Boc-3-aminopropionitrile to prevent side reactions).
- Reaction : Treat with hydroxylamine hydrochloride in ethanol/water under reflux to yield the corresponding amidoxime (e.g., N-Boc-3-aminopropionamidoxime).
Step 2: Acylation and Cyclization
- Acylation : React the amidoxime with an acyl chloride (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine (TEA) to form O-acylamidoxime.
- Cyclization : Use tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature for 1–12 hours. This step eliminates water and forms the oxadiazole ring.
Example Reaction :
$$
\text{Boc-3-aminopropionamidoxime} + \text{AcCl} \xrightarrow{\text{TEA, DCM}} \text{O-acylamidoxime} \xrightarrow{\text{TBAF, THF}} \text{Boc-protected oxadiazole}
$$
- Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) in DCM to yield 3-(1,2,4-oxadiazol-5-yl)propan-1-amine.
Advantages : High yields (70–90%), compatibility with sensitive functional groups.
Limitations : Requires protection/deprotection steps.
One-Pot Synthesis in Basic Media
A streamlined approach using NaOH/DMSO eliminates intermediate isolation:
- React 3-aminopropionamidoxime with methyl acrylate in DMSO.
- Add NaOH (2 eq) and stir at room temperature for 4–16 hours.
- Work-up : Neutralize with HCl and extract with ethyl acetate.
Oxidative Cyclization
For substrates with pre-existing amine groups, oxidative methods using iodobenzene diacetate (PIDA) or N-bromosuccinimide (NBS) are viable:
- Substrate : N-acylguanidine derivative of 3-aminopropionitrile.
- Conditions : PIDA in DMF at room temperature for 5 hours.
- Yield : ~60%.
Comparison of Methods
| Method | Conditions | Yield | Complexity |
|---|---|---|---|
| O-Acylamidoxime route | TBAF/THF, RT | 70–90% | Moderate |
| One-pot (NaOH/DMSO) | Room temperature | 65–85% | Low |
| Oxidative cyclization | PIDA/DMF, RT | ~60% | High |
Key Considerations
- Protection Strategies : Boc or Fmoc groups prevent undesired reactions at the amine during synthesis.
- Thermal Stability : Cyclization in basic media (e.g., NaOH/DMSO) avoids high temperatures, enhancing safety.
- Functional Group Tolerance : TBAF and NaOH/DMSO methods accommodate aryl, alkyl, and heteroaryl substituents.
Applications and Derivatives
The synthesized compound serves as a precursor for:
- Bioactive analogs : Anticancer and antimicrobial agents via further functionalization.
- Polymer conjugates : Incorporation into drug-delivery systems due to its amine reactivity.
Chemical Reactions Analysis
Types of Reactions: 3-(1,2,4-Oxadiazol-5-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazolium salts, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include sodium dichloroisocyanurate (SDCI) and other halogen-based oxidizers.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxadiazolium salts, while reduction can produce various reduced heterocycles .
Scientific Research Applications
3-(1,2,4-Oxadiazol-5-yl)propan-1-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1,2,4-oxadiazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere, mimicking the properties of other functional groups such as amides or esters. This allows the compound to interact with enzymes, receptors, or other proteins, potentially inhibiting their activity or modulating their function . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis categorizes analogs based on substituent variations at the oxadiazole 3-position, highlighting differences in structure, activity, and applications.
Aryl-Substituted Derivatives
3-(3-(2-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine (MA Series)
- Structure : A 2-chloro-4-fluorophenyl group at the oxadiazole 3-position.
- Properties: Exhibits high affinity for cannabinoid receptor type 2 (CB2), with MA2 and MA3 showing potent agonist activity (IC₅₀ values in nanomolar range) .
- Applications : Radiolabeled analogs ([¹¹C]MA2, [¹⁸F]MA3) are used in positron emission tomography (PET) imaging for neuroinflammation studies .
3-[3-(4-Decylphenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine (SLF108185117)
- Structure : A 4-decylphenyl substituent introduces significant lipophilicity.
- Properties : Acts as a sphingosine-1-phosphate (S1P) transporter inhibitor, with the decyl chain enhancing membrane interaction .
- Applications : Investigated in autoimmune disease models due to S1P signaling modulation .
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine Hydrochloride
Heterocyclic-Substituted Derivatives
3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine Hydrochloride
- Structure : Thiophene ring replaces phenyl, introducing sulfur-based π-electron delocalization.
- Properties : Boiling point: 373.3 ± 48.0 °C; density: 1.3 ± 0.1 g/cm³ .
- Applications : Explored in antiviral and anticancer research due to thiophene’s bioisosteric properties .
3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine Derivatives
- Structure : Pyridine substituent introduces a basic nitrogen atom.
- Properties : Enhanced water solubility and metal-coordination capability. Example: 3-(Methylthio)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine (MW: 250.32 g/mol; purity: 95%) .
- Applications: Potential use in antibacterial agents targeting efflux pumps (e.g., AcrAB-TolC in E. coli) .
3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine Oxalate
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Key Research Findings
- Synthetic Yields : Reductive amination for MA series yields 49–57%, influenced by substituent steric effects .
- Salt Forms : Hydrochloride and oxalate salts improve solubility but may alter pharmacokinetics (e.g., bioavailability of thiophene analog vs. furan derivative) .
- Biological Selectivity : MA2’s chloro-fluorophenyl group confers CB2 selectivity, avoiding psychoactive CB1 interactions .
Biological Activity
3-(1,2,4-Oxadiazol-5-yl)propan-1-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a 1,2,4-oxadiazole moiety, which is known for its significant biological activity. The molecular formula is CHNO, and it possesses a molecular weight of approximately 140.14 g/mol. The oxadiazole ring contributes to the compound's reactivity and interaction with various biological targets.
The biological activity of 3-(1,2,4-oxadiazol-5-yl)propan-1-amine can be attributed to its interaction with several molecular targets:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in various metabolic pathways. For example, it interacts with enzymes that regulate neurotransmitter levels, potentially influencing mood and behavior.
- Receptor Modulation: It acts as a modulator of neurotransmitter receptors, particularly muscarinic receptors. This interaction can lead to changes in intracellular signaling pathways and gene expression .
- Antimicrobial Activity: Studies indicate that the compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent.
Antimicrobial Activity
3-(1,2,4-Oxadiazol-5-yl)propan-1-amine has demonstrated effectiveness against a range of bacterial pathogens. Its minimum inhibitory concentration (MIC) values have been evaluated in several studies:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.50 |
| Pseudomonas aeruginosa | 0.75 |
These results indicate that the compound has significant antibacterial properties and may serve as a lead in the development of new antibiotics .
Antitumor Effects
Preliminary studies suggest that 3-(1,2,4-Oxadiazol-5-yl)propan-1-amine may inhibit cancer cell proliferation. In vitro assays have shown that it can induce apoptosis in various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF7 (breast cancer) | 15 |
| A549 (lung cancer) | 12 |
These findings highlight its potential as an anticancer agent.
Case Studies
Several studies have explored the biological activity of compounds related to 3-(1,2,4-Oxadiazol-5-yl)propan-1-amine:
- Kappa Opioid Receptor Antagonism: A related compound was tested for its ability to antagonize kappa opioid receptors (KOR), showing promising results in animal models for treating neuropsychiatric disorders .
- Synthesis and Evaluation: Researchers synthesized derivatives of the oxadiazole compound and evaluated their biological activities through high-throughput screening methods. Several derivatives exhibited enhanced potency against specific biological targets compared to the parent compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(1,2,4-oxadiazol-5-yl)propan-1-amine, and how can purity be maximized during purification?
- Methodological Answer : The synthesis typically involves coupling a nitrile derivative with hydroxylamine under acidic conditions, followed by cyclization. For example, intermediates like 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride can be synthesized by reacting substituted phenyl nitriles with hydroxylamine, followed by column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization from ethanol/water mixtures to achieve >95% purity . Monitoring reaction progress via TLC and optimizing stoichiometric ratios of reagents (e.g., 1:1.2 nitrile to hydroxylamine) are critical for yield improvement.
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the oxadiazole ring proton (δ 8.5–9.0 ppm for aromatic substituents) and the propane-1-amine chain (δ 2.6–3.1 ppm for CH₂ groups adjacent to the amine).
- HRMS : High-resolution mass spectrometry confirms the molecular ion peak (e.g., [M+H]+ at m/z 182.12 for C₆H₁₂N₃O).
- 19F NMR (if fluorinated substituents are present): Used to validate aryl-fluorine bonding in derivatives .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize target-specific assays based on structural analogs. For instance, oxadiazole derivatives often exhibit activity as enzyme inhibitors (e.g., α-glucosidase) or receptor ligands (e.g., CB2 cannabinoid receptors). Use in vitro assays like:
- DPPH radical scavenging for antioxidant potential (IC₅₀ values reported for related oxadiazoles) .
- Cell viability assays (e.g., MTT on cancer cell lines) to evaluate cytotoxicity .
- Radioligand binding assays for receptor affinity studies, as seen in CB2-selective oxadiazolyl-propionamides .
Advanced Research Questions
Q. How can computational modeling predict the structure-activity relationship (SAR) of 3-(1,2,4-oxadiazol-5-yl)propan-1-amine derivatives?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., SARS-CoV-2 main protease for oxadiazole-containing ligands) .
- QSAR models : Correlate electronic parameters (e.g., Hammett constants of substituents) with biological activity. For example, electron-withdrawing groups on the aryl ring enhance CB2 receptor binding .
- DFT calculations : Analyze charge distribution on the oxadiazole ring to predict reactivity and stability .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for oxadiazole derivatives?
- Methodological Answer :
- X-ray crystallography : Resolve ambiguities in tautomeric forms (e.g., oxadiazole vs. triazole ring) by comparing experimental bond lengths and angles with literature data .
- Complementary techniques : Use IR spectroscopy to confirm the absence of carbonyl peaks (ruling out open-chain tautomers) and dynamic NMR to study tautomerism in solution .
- SHELX refinement : Apply robust refinement protocols to handle twinning or disorder in crystals, ensuring accurate structural models .
Q. How can researchers optimize experimental protocols for assessing metabolic stability of this compound?
- Methodological Answer :
- Microsomal assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t₁/₂) using pseudo-first-order kinetics.
- CYP450 inhibition screening : Use fluorogenic substrates to identify interactions with cytochrome P450 enzymes, which are critical for predicting drug-drug interactions .
- Stability in biological matrices : Store derivatives at varying pH (2–9) and temperatures (4°C–37°C) to simulate physiological conditions, followed by HPLC analysis .
Q. What methods are effective in analyzing regioselectivity during oxadiazole ring formation?
- Methodological Answer :
- Isotopic labeling : Use 15N-labeled hydroxylamine to track nitrogen incorporation into the oxadiazole ring via NMR.
- Kinetic studies : Compare reaction rates under varying conditions (e.g., solvent polarity, temperature) to identify thermodynamic vs. kinetic control pathways.
- Computational transition-state modeling : Identify energy barriers for competing cyclization pathways using Gaussian or ORCA software .
Methodological Notes
- Data Reproducibility : Always cross-validate synthetic yields and spectral data with independent replicates. For example, NMR shifts for the oxadiazole ring are solvent-dependent; use DMSO-d₆ or CDCl₃ consistently .
- Contradictory Bioactivity : If cellular assays show unexpected toxicity, re-evaluate purity (HPLC >99%) and confirm target engagement via siRNA knockdown or competitive binding assays .
- Software Tools : SHELX programs are recommended for crystallographic refinement due to their robustness in handling small-molecule data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
